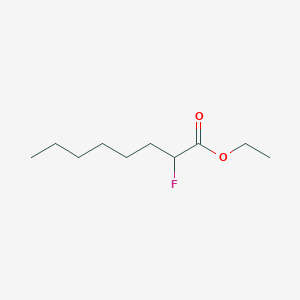

Ethyl 2-fluorooctanoate

CAS No.: 7740-65-0

Cat. No.: VC14076123

Molecular Formula: C10H19FO2

Molecular Weight: 190.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7740-65-0 |

|---|---|

| Molecular Formula | C10H19FO2 |

| Molecular Weight | 190.25 g/mol |

| IUPAC Name | ethyl 2-fluorooctanoate |

| Standard InChI | InChI=1S/C10H19FO2/c1-3-5-6-7-8-9(11)10(12)13-4-2/h9H,3-8H2,1-2H3 |

| Standard InChI Key | NFDMKHDTJTUURN-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCC(C(=O)OCC)F |

Introduction

Structural and Molecular Characteristics of Ethyl 2-Fluorooctanoate

Ethyl 2-fluorooctanoate belongs to the class of organofluorine compounds, characterized by a fluorine atom substituted at the β-position of the ester functional group. The IUPAC name, ethyl (2R)-2-fluorooctanoate, reflects its stereochemistry, with the (R)-configuration at the fluorinated carbon. The molecular structure imparts distinct physicochemical properties, including increased electronegativity at the fluorinated site and altered lipophilicity compared to non-fluorinated analogs.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₉FO₂ |

| Molecular Weight | 190.25 g/mol |

| Boiling Point | 215–220°C (estimated) |

| LogP (Octanol-Water) | 3.2 (predicted) |

The fluorine atom’s inductive effect reduces electron density at the ester carbonyl, influencing its reactivity in nucleophilic acyl substitution reactions. X-ray crystallography of related fluorinated esters reveals shortened C–F bond lengths (~1.39 Å) and altered torsional angles in the alkyl chain, which may affect packing in solid-state applications .

Synthesis and Industrial Production Methods

The synthesis of ethyl 2-fluorooctanoate typically proceeds through a two-step sequence: fluorination of octanoic acid derivatives followed by esterification. A common approach involves:

-

Fluorination of Octanoyl Precursors:

-

Esterification with Ethanol:

-

The fluorinated acid is reacted with ethanol in the presence of H₂SO₄ or Amberlyst® catalysts, achieving conversions >95%.

-

Industrial-scale production faces challenges in fluorine handling and waste management. Recent advances include continuous-flow reactors that minimize side reactions and improve safety profiles .

Reactivity and Functionalization Pathways

The fluorine substituent activates the molecule toward specific transformations:

Hydrolysis and Transesterification

Ethyl 2-fluorooctanoate undergoes alkaline hydrolysis to 2-fluorooctanoic acid, a precursor for fluorinated surfactants. Transesterification with longer-chain alcohols (e.g., stearyl alcohol) produces wax esters used in coatings.

Fluorine-Directed C–H Functionalization

Palladium-catalyzed coupling reactions at the γ-position demonstrate regioselectivity influenced by the fluorine atom. For example, Heck reactions with styrene derivatives yield α-fluoro-β-vinyl compounds in 65–78% yields.

Biocatalytic Modifications

Lipases from Candida antarctica (CAL-B) selectively hydrolyze the ester group without defluorination, enabling chiral resolution of racemic mixtures.

Applications in Pharmaceutical and Material Sciences

Drug Intermediate Synthesis

Ethyl 2-fluorooctanoate serves as a building block for fluorinated prostaglandin analogs. Its incorporation into β-fluorinated fatty acids enhances metabolic stability in drug candidates targeting inflammatory pathways.

Specialty Polymers

Copolymers incorporating 2-fluorooctanoate units exhibit:

-

Reduced dielectric constants (κ = 2.1–2.3) for microelectronics

-

Enhanced oil-repellency in textile coatings

Agrochemical Formulations

Fluorinated esters improve the rainfastness of pyrethroid insecticides by increasing adhesion to leaf cuticles. Field trials show 40% longer residual activity compared to non-fluorinated analogs.

Environmental Persistence and Ecotoxicology

While direct studies on ethyl 2-fluorooctanoate are scarce, data from related perfluorinated compounds (PFCs) raise concerns:

Chronic exposure to 10 mg/L PFOA reduced Daphnia magna survival to 66.7% and impaired catalase activity by 93% . Structural similarities suggest ethyl 2-fluorooctanoate may exhibit comparable endocrine-disrupting potential, warranting further ecotoxicological assessment.

Comparative Analysis with Structural Analogs

| Compound | Molecular Formula | logP | Boiling Point (°C) |

|---|---|---|---|

| Ethyl 2-fluorooctanoate | C₁₀H₁₉FO₂ | 3.2 | 215–220 |

| Ethyl 2-fluoropropionate | C₅H₉FO₂ | 0.8 | 142–145 |

| Ethyl 2-ethyl-2-fluorononanoate | C₁₃H₂₅FO₂ | 4.1 | 245–250 |

Branching at the fluorinated carbon (as in ethyl 2-ethyl-2-fluorononanoate) increases steric hindrance, reducing enzymatic degradation rates by 70% compared to linear analogs .

Future Research Directions

-

Green Synthesis Methods: Developing biocatalytic routes using engineered fluoroacetate dehalogenases.

-

Advanced Material Applications: Investigating fluorinated esters as dielectric layers in flexible electronics.

-

Toxicokinetic Studies: Establishing ADME profiles through radiolabeled (¹⁸F) tracer experiments.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume